molecular formula C10H11N3O2S2 B1216901 Sulfasomizole CAS No. 632-00-8

Sulfasomizole

Cat. No.: B1216901
CAS No.: 632-00-8
M. Wt: 269.3 g/mol
InChI Key: JVYKJZPZFIUYAB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Sulfasomizole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sulfasomizole has several scientific research applications, including:

Comparison with Similar Compounds

Sulfasomizole is similar to other sulfonamide antibiotics such as sulfamethizole and sulfisoxazole . it has unique properties that distinguish it from these compounds:

These similarities and differences highlight the unique aspects of this compound, making it a valuable compound in both research and clinical settings.

Properties

CAS No.

632-00-8

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

4-amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C10H11N3O2S2/c1-7-6-10(16-12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6,13H,11H2,1H3

InChI Key

JVYKJZPZFIUYAB-UHFFFAOYSA-N

SMILES

CC1=NSC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC1=NSC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

melting_point

192.0 °C

Key on ui other cas no.

632-00-8

solubility

0.08 M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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